

The Discovery of Regaloside E: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Regaloside E*

Cat. No.: *B13449502*

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Introduction

Regaloside E, a phenylpropanoid glycerol glucoside, is a natural product isolated from the Easter lily (*Lilium longiflorum* Thunb.). This document provides a comprehensive overview of the discovery, isolation, structure elucidation, and biological activity of **Regaloside E**, intended to serve as a technical guide for researchers in natural product chemistry, drug discovery, and related fields. Phenylpropanoid glycerol glucosides, a class of compounds found in various parts of the Easter lily, have garnered scientific interest for their potential biological activities. Notably, studies have suggested that these compounds may play a role in plant defense mechanisms and possess properties relevant to human health.

Physicochemical Properties

Regaloside E is a white to off-white solid compound. Its fundamental physicochemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₂₀ H ₂₆ O ₁₂	[1]
Molecular Weight	458.41 g/mol	[1]
CAS Number	123134-21-4	[1]
Appearance	Solid (White to off-white)	
Solubility	Soluble in DMSO	

Isolation and Purification

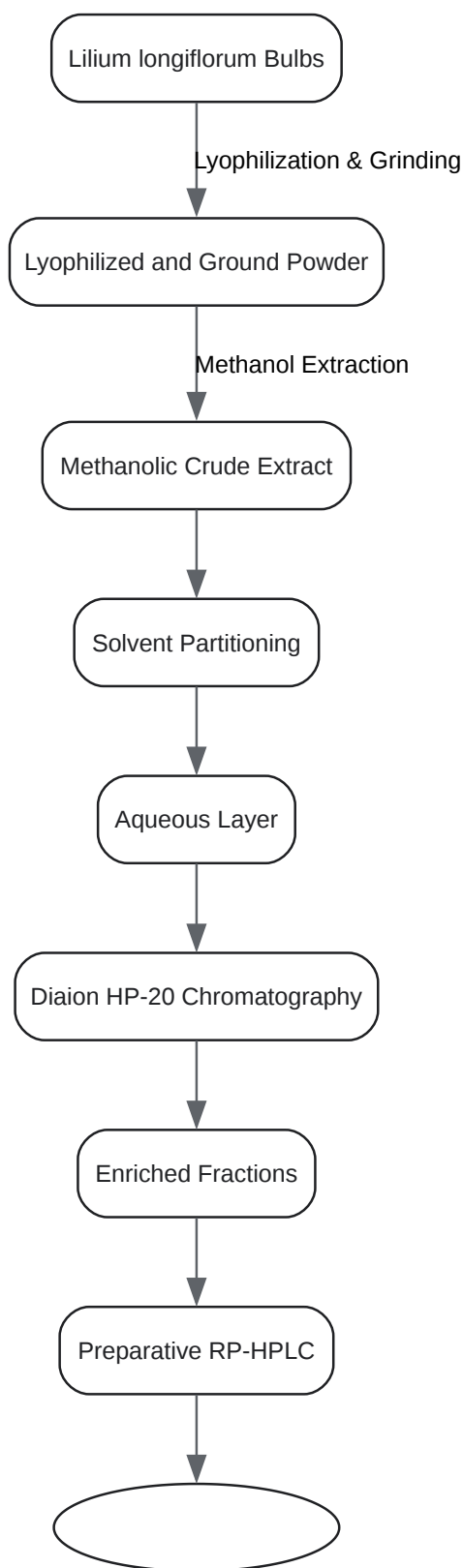
The following protocol outlines a general procedure for the isolation and purification of **Regaloside E** from *Lilium longiflorum* bulbs, based on methodologies reported for phenylpropanoid glycerol glucosides.

Experimental Protocol: Isolation of Regaloside E

- **Plant Material Collection and Preparation:** Fresh bulbs of *Lilium longiflorum* Thunb. are collected, washed, and sliced. The sliced bulbs are then lyophilized and ground into a fine powder.
- **Extraction:** The powdered plant material is extracted with methanol at room temperature. The methanolic extract is then filtered and concentrated under reduced pressure to yield a crude extract.
- **Solvent Partitioning:** The crude extract is suspended in water and partitioned successively with hexane, chloroform, and ethyl acetate to remove nonpolar and moderately polar constituents. The aqueous layer, containing the polar glycosides, is retained.
- **Column Chromatography:** The aqueous extract is subjected to column chromatography on a Diaion HP-20 resin, eluting with a stepwise gradient of methanol in water. Fractions are collected and monitored by thin-layer chromatography (TLC).
- **Preparative High-Performance Liquid Chromatography (HPLC):** Fractions enriched with **Regaloside E** are pooled and further purified by preparative reversed-phase HPLC (RP-

HPLC) using a C18 column and a gradient elution of acetonitrile in water to yield pure **Regaloside E**.

Diagram of the **Regaloside E** Isolation Workflow



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Caption: A flowchart illustrating the key steps in the isolation and purification of **Regaloside E**.

Structure Elucidation

The chemical structure of **Regaloside E** was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

Technique	Key Observations
¹ H NMR	Signals corresponding to a p-coumaroyl moiety (aromatic protons, vinyl protons), a glycerol backbone, and a glucose unit (anomeric proton). The presence of an acetyl group is also indicated.
¹³ C NMR	Carbon signals confirming the presence of a p-coumaroyl group (carbonyl, aromatic, and vinyl carbons), a glycerol moiety, a glucose unit, and an acetyl group.
MS (ESI)	A molecular ion peak consistent with the molecular formula C ₂₀ H ₂₆ O ₁₂ .

Detailed ¹H and ¹³C NMR data are essential for the complete structural assignment and are typically reported in the primary literature.

Biological Activity

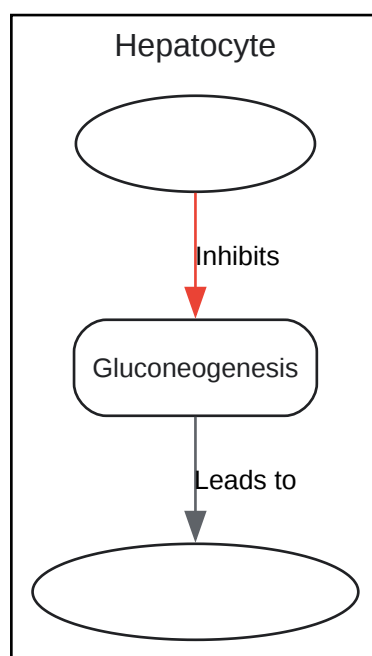
Recent studies have begun to explore the biological potential of phenylpropanoid glycerol glucosides from *Lilium longiflorum*, including **Regaloside E**.

Inhibition of Hepatic Gluconeogenesis

A study investigating the bioactivity of phenylpropanoid glycerol glucosides from *L. longiflorum* bulbs revealed their potential to inhibit glucose production in hepatocytes[1][2]. An activity-guided fractionation approach identified several of these compounds as inhibitors of gluconeogenesis[1][2]. While the study highlighted the strong activity of other related compounds, it also noted that the acetylated derivative of a p-coumaroyl-based glucoside,

structurally similar to **Regaloside E**, exhibited differential inhibitory activity[1][2]. This suggests that the acetylation present in **Regaloside E** may influence its biological activity in this context[1][2].

Signaling Pathway of Gluconeogenesis Inhibition



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Caption: A simplified diagram illustrating the inhibitory effect of **Regaloside E** on hepatic gluconeogenesis.

Potential for Further Research

The discovery of gluconeogenesis inhibitory activity in this class of compounds opens avenues for further investigation into the therapeutic potential of **Regaloside E** and related molecules for metabolic disorders. Further studies are warranted to elucidate the precise mechanism of action and to evaluate its efficacy and safety in preclinical models. The quantitative analysis of **Regaloside E** in different organs of the Easter lily, with higher concentrations found in the flower buds and mature flowers, provides valuable information for optimizing its extraction and for understanding its physiological role in the plant[3].

Conclusion

Regaloside E represents an intriguing natural product with potential applications in the field of drug discovery. This technical guide provides a foundational understanding of its discovery, chemical properties, isolation, and initial biological screening. The detailed protocols and data presented herein are intended to facilitate further research into this and related phenylpropanoid glycerol glucosides, ultimately contributing to the development of new therapeutic agents.

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- To cite this document: BenchChem. [The Discovery of Regaloside E: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13449502#natural-product-discovery-of-regaloside-e>]

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